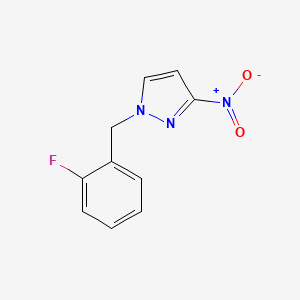

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a nitro group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 3-nitropyrazole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Synthetic Route: The 2-fluorobenzyl bromide undergoes nucleophilic substitution with 3-nitropyrazole to form the desired product.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:

Fluorobenzene: Like this compound, fluorobenzene contains a fluorine atom attached to a benzene ring.

3-Nitropyrazole: This compound shares the pyrazole ring and nitro group but lacks the fluorobenzyl group, resulting in different chemical properties and reactivity.

Biological Activity

The compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is part of a class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines.

- Caspase Activity : A study demonstrated that certain pyrazole analogs inhibited caspases involved in apoptosis, suggesting a mechanism for their anticancer effects. Specifically, the inhibition of caspase-3 and caspase-7 was noted, which are crucial in the apoptotic pathway (Lehmann et al., 2017) .

- IC50 Values : The compound's structural modifications influence its potency. For example, related pyrazole compounds have reported IC50 values as low as 0.26 μM against specific cancer cell lines .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The activity is often evaluated through various in vivo models.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Compounds with similar structures have shown significant inhibition of COX isozymes .

- Case Studies : In vivo studies have demonstrated that certain pyrazole derivatives can reduce edema in carrageenan-induced inflammation models, indicating their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied.

- Spectrum of Activity : Pyrazoles have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds structurally related to this compound have been tested against strains like E. coli and Staphylococcus aureus, with promising results indicating their potential as antimicrobial agents .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values for various pyrazole derivatives that suggest strong antibacterial activity comparable to established antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : By modulating apoptotic pathways through caspase activation or inhibition.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUHPOUUJCOAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.